N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. The initial step often includes the preparation of the 2,5-dimethylphenoxyethylamine intermediate. This intermediate is then reacted with 2-methyl-5-nitrobenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized to maximize yield and minimize waste. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylbenzamide
- N-[2-(2,5-dimethylphenoxy)ethyl]-3-methoxy-1-propanamine
- N-[2-(2,6-dimethylphenoxy)ethyl]-N-haloalkylamines
Uniqueness
Compared to similar compounds, N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide is unique due to its specific nitro and sulfonamide functional groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions also enhances its versatility in research and industrial settings.
Properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12-4-5-13(2)16(10-12)24-9-8-18-25(22,23)17-11-15(19(20)21)7-6-14(17)3/h4-7,10-11,18H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKRGQIJHGSXSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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